Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate
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Overview
Description
Di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate is an organic compound that features a unique structure with two tert-butyl groups and a biazetidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate typically involves the reaction of tert-butylamine with a suitable precursor under controlled conditions. One common method involves the use of triphosgene and tert-butylamine in an anhydrous solvent such as toluene. The reaction is carried out under an inert atmosphere, often with cooling to maintain the desired temperature .
Industrial Production Methods
Industrial production of di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate oxides, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: Known for its use in ion mobility spectrometry and mass spectrometry.
Di-tert-butyl peroxide: Commonly used as a radical initiator in organic synthesis.
Di-tert-butyl dicarbonate: Widely used as a reagent for introducing the Boc protecting group in amine functionalities
Uniqueness
Di-tert-butyl [3,3’-biazetidine]-1,1’-dicarboxylate stands out due to its biazetidine core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research contexts .
Properties
IUPAC Name |
tert-butyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-7-11(8-17)12-9-18(10-12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWZLOOMVQNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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